molecular formula C13H22N2O4S B1454725 tert-Butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate CAS No. 401564-34-9

tert-Butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

Cat. No.: B1454725
CAS No.: 401564-34-9
M. Wt: 302.39 g/mol
InChI Key: CABJFRFFUZMDSS-UWVGGRQHSA-N
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Description

Tert-Butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H22N2O4S and its molecular weight is 302.39 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of related pyrrolidin-2-one compounds, which share structural similarities with the tert-Butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate, has been described. These compounds often involve complex stereochemistry and are characterized by their unique configurations and potential intramolecular hydrogen bonding, indicating the complexity and specificity of synthetic routes for such molecules (Weber et al., 1995).
  • Another study focused on the enzymatic C-demethylation of a novel dipeptidyl peptidase-4 inhibitor, showcasing the metabolic transformations such compounds can undergo, which might be relevant for understanding the metabolic pathways of this compound (Yoo et al., 2008).
  • The crystal structure of a tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate compound was determined, providing insights into the molecular conformation, crystalline structure, and potential intermolecular interactions, which are crucial for understanding the physical and chemical properties of similar compounds (Naveen et al., 2007).

Potential Applications

  • Research into dynamic kinetic resolution using chiral auxiliaries for stereoselective alkylation indicates the potential of this compound in asymmetric synthesis, providing a pathway to synthesize chiral compounds with high enantiomeric excess, which are valuable in medicinal chemistry and drug development (Kubo et al., 1997).
  • The synthesis of enantiopure tert-butyl (2R,7aR)- and (2S,7aS)-2-hydroxy-3-oxo-tetrahydro-1H-pyrrolizine-7a(5H)-carboxylates from acryloyloxazolidinone derived from (S)-phenylalanine, demonstrates the utility of similar compounds in creating enantiopure substances starting from chiral acrylates and acrylamides, relevant for the development of novel pharmaceuticals (Brandi et al., 2006).

Properties

IUPAC Name

tert-butyl (2S,4S)-4-hydroxy-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4S/c1-13(2,3)19-12(18)15-7-9(16)6-10(15)11(17)14-4-5-20-8-14/h9-10,16H,4-8H2,1-3H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABJFRFFUZMDSS-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCSC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N2CCSC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

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